molecular formula C10H9F6N3S B1229908 2-[3,5-Bis(trifluoromethyl)phenyl]-N-methyl-Hydrazinecarbothioamide CAS No. 24095-80-5

2-[3,5-Bis(trifluoromethyl)phenyl]-N-methyl-Hydrazinecarbothioamide

Cat. No.: B1229908
CAS No.: 24095-80-5
M. Wt: 317.26 g/mol
InChI Key: ORMMCUAXJAUNIG-UHFFFAOYSA-N
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Description

2-[3,5-Bis(trifluoromethyl)phenyl]-N-methyl-Hydrazinecarbothioamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The compound features a hydrazinecarbothioamide core substituted with a 3,5-bis(trifluoromethyl)phenyl group, which imparts distinct chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-Bis(trifluoromethyl)phenyl]-N-methyl-Hydrazinecarbothioamide typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl isocyanate with N-methylhydrazinecarbothioamide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. This method ensures consistent quality and scalability, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[3,5-Bis(trifluoromethyl)phenyl]-N-methyl-Hydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3,5-Bis(trifluoromethyl)phenyl]-N-methyl-Hydrazinecarbothioamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 2-[3,5-Bis(trifluoromethyl)phenyl]-N-methyl-Hydrazinecarbothioamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The compound can inhibit enzyme activity by binding to the active site and blocking substrate access. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,5-Bis(trifluoromethyl)phenyl]-N-methyl-Hydrazinecarbothioamide is unique due to its hydrazinecarbothioamide core, which imparts distinct reactivity compared to other similar compounds.

Properties

CAS No.

24095-80-5

Molecular Formula

C10H9F6N3S

Molecular Weight

317.26 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)anilino]-3-methylthiourea

InChI

InChI=1S/C10H9F6N3S/c1-17-8(20)19-18-7-3-5(9(11,12)13)2-6(4-7)10(14,15)16/h2-4,18H,1H3,(H2,17,19,20)

InChI Key

ORMMCUAXJAUNIG-UHFFFAOYSA-N

SMILES

CNC(=S)NNC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F

Canonical SMILES

CNC(=S)NNC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F

24095-80-5

Synonyms

1-(3,5-bis(trifluoromethyl)phenyl)-4-methylthiosemicarbazide
CIBA 2696-Go
CIBA 2696Go
CIBA-2696Go

Origin of Product

United States

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